molecular formula C18H14ClN5S B2808175 3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863453-01-4

3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2808175
CAS No.: 863453-01-4
M. Wt: 367.86
InChI Key: JXIMFPMKNBUXNO-UHFFFAOYSA-N
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Description

3-Benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolo pyrimidine derivative belonging to a class of compounds developed as NADPH oxidase (NOX) inhibitors. Structurally, it features a triazolo[4,5-d]pyrimidine core substituted at position 3 with a benzyl group and at position 7 with a (2-chlorophenyl)methyl sulfanyl moiety. This compound is part of a broader effort to target NOX isoforms, which are critical mediators of reactive oxygen species (ROS) production in pathological conditions such as cardiovascular diseases and neurodegenerative disorders .

Its design is rooted in the VAS2870 prototype (3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine), a pan-NOX inhibitor identified through high-throughput screening . However, modifications to the sulfanyl substituent aim to optimize selectivity, potency, and pharmacokinetic properties.

Properties

IUPAC Name

3-benzyl-7-[(2-chlorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5S/c19-15-9-5-4-8-14(15)11-25-18-16-17(20-12-21-18)24(23-22-16)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIMFPMKNBUXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves several steps. One common method includes the reaction of 2-chlorobenzyl chloride with 3-benzyl-7-mercapto-1,2,4-triazolo[4,5-d]pyrimidine under basic conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield the corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth.

Case Study: Synthesis and Evaluation

A study published in the Acta Poloniae Pharmaceutica reported the synthesis of new substituted triazolopyrimidine derivatives and their evaluation for anticancer activity. The synthesized compounds were tested against several cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

Triazolopyrimidine derivatives have also been investigated for their antimicrobial activities. The presence of a benzyl group and a chlorophenyl moiety in the structure enhances the compound's ability to interact with microbial targets.

Case Study: Antimicrobial Testing

In a study focused on the biological evaluation of triazolopyrimidine derivatives, compounds were tested against various bacteria and fungi. The results indicated that certain derivatives demonstrated potent antibacterial and antifungal activities, suggesting potential applications in treating infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazolopyrimidine derivatives. Variations in substituents, such as different aryl groups or sulfur-containing moieties, can significantly influence biological activity.

Substituent Effect on Activity
Benzyl GroupEnhances lipophilicity and cellular uptake
Chlorophenyl GroupIncreases interaction with target proteins
Sulfanyl MoietyMay contribute to enzyme inhibition

Mechanism of Action

The mechanism of action of 3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological profile of triazolo pyrimidines is highly dependent on substituents at positions 3, 5, and 5. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Triazolo Pyrimidine Derivatives
Compound Name Substituents (Position 7) Biological Target Key Findings
Target Compound (2-Chlorophenyl)methyl sulfanyl Pan-NOX isoforms Expected to inhibit ROS production; structural similarity to VAS2870
VAS2870 2-Benzoxazolylthio Pan-NOX isoforms Broad NOX inhibition; off-target thiol alkylation observed
VAS3947 1,3-Oxazol-2-ylsulfanyl Pan-NOX isoforms Improved water solubility over VAS2870; retains NOX inhibitory activity
BG12590 (CAS 863453-04-7) (2-Fluorophenyl)methyl sulfanyl Undisclosed Fluorine substitution may enhance metabolic stability
Compound 6 () Propylthio + pyridin-3-ylmethyl amine Undisclosed High synthetic yield (74%); structural diversity for SAR studies
A1–A8 Derivatives () Varied hydrazinyl and aryl groups Computational targets Substituents influence binding affinity and electronic properties

Potency and Selectivity

  • VAS2870: Demonstrates pan-NOX inhibition but lacks isoform specificity. It effectively reduces ROS in endothelial dysfunction models but exhibits off-target thiol alkylation, complicating its therapeutic use .
  • VAS3947: A derivative with improved water solubility due to the oxazole substituent, making it more suitable for in vivo studies. Its NOX inhibitory potency is comparable to VAS2870 .
  • Target Compound : The 2-chlorophenyl sulfanyl group may enhance target engagement compared to benzoxazolyl (VAS2870) but requires empirical validation.

Pharmacokinetic Considerations

  • Water Solubility : VAS3947 addresses a key limitation of VAS2870 by replacing the benzoxazole moiety with an oxazole, enhancing solubility .
  • Metabolic Stability : Fluorinated analogs (e.g., BG12590) may offer improved stability due to fluorine’s electronegativity and resistance to oxidative metabolism .

Off-Target Effects

  • VAS2870: Sun et al. (2012) reported off-target thiol alkylation, which could disrupt redox-sensitive pathways unrelated to NOX .
  • Target Compound: No direct evidence of off-target effects is available, but structural similarity to VAS2870 warrants caution.

Biological Activity

Overview

3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyrimidine class and is primarily recognized for its potential anticancer properties and its role as an inhibitor of NADPH oxidases (Nox).

The biological activity of this compound is largely attributed to its ability to inhibit Nox enzymes, particularly Nox2. This inhibition leads to a decrease in reactive oxygen species (ROS) production, which is crucial in various cellular processes and can contribute to cancer progression. The compound modifies cysteine thiols, impacting protein functions and cellular signaling pathways, particularly the redox regulation pathway in mammalian skeletal muscle.

Biological Activity Data

Activity Details
Anticancer Properties Inhibits cell proliferation in various cancer cell lines, including A-431 and Jurkat cells. IC50 values are comparable to standard drugs like doxorubicin .
Antioxidant Activity Reduces oxidative stress by inhibiting ROS production, thereby protecting cells from oxidative damage.
Enzyme Inhibition Specifically inhibits Nox2, affecting redox signaling pathways crucial for cell survival and proliferation.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies demonstrated that 3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibited significant cytotoxicity against several cancer cell lines. For instance, one study reported an IC50 value less than that of doxorubicin against Jurkat cells, indicating its potential as a chemotherapeutic agent .
  • Mechanistic Studies : Research has shown that this compound affects the redox state of cells by inhibiting Nox enzymes. This action disrupts the redox regulation of the ryanodine receptor (RyR1), which is vital for calcium signaling in muscle cells. The alteration in calcium homeostasis can lead to apoptosis in cancerous cells.
  • Comparative Studies : When compared to other triazolopyrimidine derivatives, this compound displayed unique substituents that enhance its biological activity. Structural-activity relationship (SAR) studies indicate that the presence of the chlorophenyl group is critical for its anticancer efficacy .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine suggests favorable absorption and distribution characteristics. However, detailed studies on toxicity and long-term effects are required to fully understand its safety profile.

Q & A

Q. What are the critical steps in synthesizing 3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can yield be optimized?

  • Methodological Answer : The synthesis involves three key stages: (1) formation of the triazolo-pyrimidine core via cyclization of 3-amino-1,2,4-triazole derivatives with aryl aldehydes and β-keto esters under microwave irradiation (323 K, 30 min), (2) introduction of the sulfanyl group via nucleophilic substitution, and (3) purification using recrystallization (ethanol) or column chromatography (silica gel, dichloromethane/ethyl acetate gradients). Optimization focuses on solvent choice (ethanol or DMF), catalyst-free conditions, and microwave-assisted heating to reduce side reactions. Yield improvements (>60%) are achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.14–7.41 ppm for chlorophenyl and benzyl groups) and NH protons (δ ~10.89 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functionalities.
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 317 for analogous compounds) and fragmentation patterns validate the structure.
  • X-ray Crystallography : Resolve planar triazolo-pyrimidine core geometry and dihedral angles (e.g., 87.03°–89.45° with substituents) .

Q. How does the sulfanyl group influence the compound’s reactivity in subsequent functionalization?

  • Methodological Answer : The sulfanyl (-S-) group acts as a nucleophilic site for alkylation or oxidation. For example:
  • Alkylation : React with methyl iodide in DMF/K₂CO₃ to form sulfonium salts.
  • Oxidation : Use H₂O₂ or mCPBA to convert -S- to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties for target binding. Monitor progress via TLC and ¹H NMR shifts (~0.5–1.0 ppm for sulfoxide) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to kinase targets, and what validation experiments are required?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) and hydrophobic contacts with chlorophenyl groups.
  • Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (KD) and correlate docking scores (e.g., ΔG = -9.5 kcal/mol) with experimental IC₅₀ values. Discrepancies >20% warrant re-evaluating force field parameters .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer :
  • Standardize Assays : Use identical cell lines (e.g., HepG2), passage numbers, and ATP concentrations (1 mM) in kinase inhibition assays.
  • Control Solvent Effects : Limit DMSO to <0.1% to avoid off-target interactions.
  • Data Normalization : Express activity relative to positive controls (e.g., staurosporine) and validate with orthogonal assays (e.g., Western blot for phospho-targets) .

Q. How do substituent modifications (e.g., 2-chlorophenyl vs. 4-fluorophenyl) alter the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • LogP Analysis : Measure via shake-flask (chlorophenyl: LogP ~3.2 vs. fluorophenyl: LogP ~2.8) to assess lipophilicity.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and track half-life (t₁/₂) via LC-MS. Fluorophenyl analogs typically show 20–30% longer t₁/₂ due to reduced CYP3A4-mediated oxidation.
  • Permeability : Use Caco-2 monolayers; chlorophenyl derivatives exhibit higher apical-to-basal flux (Papp >5 × 10⁻⁶ cm/s) .

Q. What crystallographic insights explain the compound’s conformational stability in solid-state formulations?

  • Methodological Answer : X-ray diffraction reveals:
  • Planarity : The triazolo-pyrimidine core deviates <0.034 Å from planarity, enhancing π-stacking (centroid distances: 3.63–3.88 Å).
  • Packing : Chlorophenyl groups engage in edge-to-face interactions (3.5 Å), stabilizing polymorph Form I. Use DSC (melting onset: 287.5–293.5°C) to correlate with dissolution rates .

Methodological Tables

Q. Table 1. Comparative Reactivity of Substituents in Triazolopyrimidine Derivatives

Substituent PositionLogPt₁/₂ (Human Liver Microsomes)Caco-2 Papp (×10⁻⁶ cm/s)
2-Chlorophenyl3.245 min5.8
4-Fluorophenyl2.858 min4.1
3-Methoxyphenyl2.532 min3.6
Data derived from .

Q. Table 2. Key Crystallographic Parameters

ParameterValueSignificance
Dihedral Angle (Core vs. Aryl)87.03°–89.45°Minimizes steric hindrance
π-Stacking Distance3.63–3.88 ÅFacilitates solid-state stability
Melting Point Range287.5–293.5°CIndicates high thermal stability
Data from .

Key Recommendations for Researchers

  • Prioritize microwave-assisted synthesis for time and yield efficiency .
  • Use SPR and molecular docking in tandem to validate target engagement .
  • Standardize biological assays to minimize inter-study variability .

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